2,3,6-Trifluorobenzotrifluoride

Description

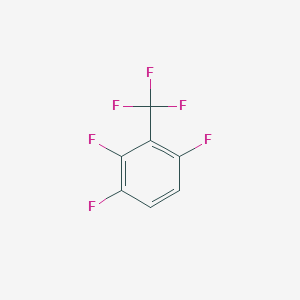

2,3,6-Trifluorobenzotrifluoride (C₇H₂F₆) is a fluorinated aromatic compound featuring a benzene ring substituted with three fluorine atoms at the 2-, 3-, and 6-positions and a trifluoromethyl (-CF₃) group at the 1-position. This asymmetric substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for agrochemicals or pharmaceuticals. Its reactivity is exemplified in the synthesis of 2,3,6-trifluoro-3',5'-dimethyl-4-(trifluoromethyl)-biphenyl (3pc), where it serves as a coupling partner with aryl halides, achieving high yields (93%) under ruthenium-catalyzed conditions .

Properties

IUPAC Name |

1,2,4-trifluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUARSWVAZFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559453 | |

| Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122030-02-8 | |

| Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 2,3,6-Trifluorobenzotrifluoride primarily involves fluorination reactions. A common synthetic route includes the fluorination of alkanes or chlorinated hydrocarbons using fluorinating agents such as hydrogen fluoride or potassium fluoride . These reactions are typically carried out under controlled temperatures and pressures, followed by purification through appropriate separation techniques .

Chemical Reactions Analysis

2,3,6-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions where fluorine atoms are replaced by other substituents.

Reduction Reactions: The compound can be reduced to form different fluorinated derivatives.

Oxidation Reactions: It can also undergo oxidation under specific conditions to yield various oxidized products.

Common reagents used in these reactions include tris(diethylamino)phosphine and proton donors like water or methanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,6-Trifluorobenzotrifluoride finds extensive applications in scientific research, particularly in:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Material Science: The compound is used in the development of advanced materials due to its unique chemical properties.

Industrial Applications: The compound is utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluorobenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The compound’s effects are mediated by its ability to undergo substitution and reduction reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Benzotrifluoride Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | N/A | C₇H₂F₆ | 212.08 | Asymmetric fluorine substitution |

| 2,3,5,6-Tetrafluorobenzotrifluoride | 651-80-9 | C₇HF₇ | 218.07 | High thermal stability |

| 2,4,6-Trifluorobenzotrifluoride | 122030-04-0 | C₇H₂F₆ | 212.08 | Symmetric substitution |

| 5-Chloro-2,3,6-Trifluorobenzotrifluoride | N/A | C₇HClF₅ | 226.53 | Enhanced nucleophilic reactivity |

Biological Activity

2,3,6-Trifluorobenzotrifluoride is a fluorinated aromatic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Its unique chemical structure imparts distinctive biological activities that are currently under investigation. This article aims to synthesize existing research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C9H4F3

- Molecular Weight: 202.12 g/mol

Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: Approximately 150°C

- Solubility: Soluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits moderate anticancer activity. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that compounds similar to this compound showed promising results against various cancer cell lines, including leukemia and non-small cell lung cancer .

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound | Cell Line Type | Activity Level |

|---|---|---|

| This compound | Non-small cell lung cancer | Moderate |

| Trifluoroethyl ureas | Renal cancer | Moderate |

| Trifluoroethyl isocyanate | Leukemia | Notable |

Toxicity Studies

The toxicity profile of this compound has also been assessed using zebrafish embryos as a model organism. Findings indicate that exposure to this compound results in developmental toxicity at certain concentrations. The study highlighted significant morphological deformities and mortality rates in the embryos at higher dosages .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that the presence of trifluoro groups enhances biological activity. Compounds with additional fluorinated substituents tend to exhibit increased potency against specific pathogens and cancer cells. This correlation is critical for the design of more effective derivatives .

Case Study 1: Anticancer Screening

A comprehensive screening was performed on a library of fluorinated compounds, including derivatives of this compound. The results indicated that certain structural modifications could significantly enhance anticancer activity. For example, introducing additional trifluoroethyl groups improved efficacy against renal cancer cell lines.

Case Study 2: Developmental Toxicity Assessment

In a controlled laboratory setting, zebrafish embryos were exposed to varying concentrations of this compound. The study concluded that lower concentrations (up to 10 µM) did not exhibit significant toxicity; however, concentrations above this threshold led to observable developmental defects and increased mortality rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.